1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Overview
Description
Preparation Methods
The synthesis of GSK 789472 hydrochloride involves multiple steps, starting with the preparation of the core imidazolidinone structure. The synthetic route typically includes the following steps:
Formation of the imidazolidinone core: This involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions to form the imidazolidinone ring.
Introduction of the piperidine moiety: The piperidine group is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with the imidazolidinone core.
Final hydrochloride formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial production methods for GSK 789472 hydrochloride would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GSK 789472 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: The piperidine moiety can undergo substitution reactions, where different substituents can be introduced to modify the compound’s activity
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK 789472 hydrochloride has several scientific research applications:
Neuroscience: It is used to study the role of dopamine receptors in the brain, particularly in the context of neurological and psychiatric disorders.
Pharmacology: The compound is used to investigate the pharmacological effects of dopamine receptor modulation, including its potential therapeutic applications in conditions like schizophrenia and Parkinson’s disease.
Drug Development: GSK 789472 hydrochloride serves as a lead compound for the development of new drugs targeting dopamine receptors
Mechanism of Action
The mechanism of action of GSK 789472 hydrochloride involves its interaction with dopamine receptors. As a dopamine D3 receptor antagonist, it blocks the activity of these receptors, which are implicated in various neurological processes. As a dopamine D2 receptor partial agonist, it partially activates these receptors, leading to a balanced modulation of dopamine signaling. This dual activity makes it a valuable tool for studying dopamine-related pathways and developing therapeutic agents .
Comparison with Similar Compounds
GSK 789472 hydrochloride is unique in its dual activity as a dopamine D3 receptor antagonist and a dopamine D2 receptor partial agonist. Similar compounds include:
BP 897: A selective dopamine D3 receptor agonist and weak dopamine D2 receptor antagonist.
Fallypride: A potent and selective dopamine D2/D3 receptor antagonist.
L-745870 trihydrochloride: A highly potent and selective dopamine D4 receptor antagonist.
Compared to these compounds, GSK 789472 hydrochloride offers a unique combination of receptor activities, making it particularly useful for studying the complex roles of dopamine receptors in the brain.
Properties
IUPAC Name |
1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJUVPWUMBVSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257326-24-1 | |
Record name | 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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